molecular formula C80H117N21O20S B6303600 (4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid CAS No. 396716-24-8

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Cat. No.: B6303600
CAS No.: 396716-24-8
M. Wt: 1725.0 g/mol
InChI Key: VEQSFIGLQBPRPR-QXJRBMJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C80H117N21O20S and its molecular weight is 1725.0 g/mol. The purity is usually 95%.
The exact mass of the compound HSV-1-amide UL 26 Open Reading Frame (242-255) is 1723.85044638 g/mol and the complexity rating of the compound is 3430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound “HSV-1-amide UL 26 Open Reading Frame (242-255)” is the herpes simplex virus type 1 protease (HSV-1) . This protease is essential for viral nucleocapsid formation and for viral replication .

Mode of Action

The compound acts as a highly characterized substrate for the HSV-1 protease . It interacts with the protease, leading to its cleavage. The enzyme activity and the separation of the products from the substrate are measured using high-performance liquid chromatography (HPLC) .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of viral nucleocapsid formation and viral replication . By acting as a substrate for the HSV-1 protease, it facilitates the proteolytic processes that are necessary for the assembly of the viral nucleocapsid, a critical step in the life cycle of the virus .

Result of Action

The result of the compound’s action is the cleavage of the substrate, which is detected at 280 nm (excitation) and 350 nm (emission) with a fluorescence detector . This cleavage is a necessary step in the formation of the viral nucleocapsid and the replication of the virus .

Action Environment

The action of the compound, like many biochemical reactions, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules or ions that can interact with the compound or its target. For instance, the compound is recommended to be stored at temperatures below -15°C , suggesting that its stability and efficacy may be reduced at higher temperatures.

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H117N21O20S/c1-43(2)33-59(96-78(119)61(35-47-21-23-50(104)24-22-47)99-80(121)67(45(4)103)101-69(110)52(83)37-49-39-86-42-89-49)76(117)93-56(25-27-64(84)105)71(112)90-44(3)68(109)100-63(41-102)79(120)94-57(26-28-66(107)108)74(115)91-55(20-12-14-31-82)73(114)97-60(34-46-15-7-6-8-16-46)77(118)92-54(19-11-13-30-81)72(113)95-58(29-32-122-5)75(116)98-62(70(111)88-40-65(85)106)36-48-38-87-53-18-10-9-17-51(48)53/h6-10,15-18,21-24,38-39,42-45,52,54-63,67,87,102-104H,11-14,19-20,25-37,40-41,81-83H2,1-5H3,(H2,84,105)(H2,85,106)(H,86,89)(H,88,111)(H,90,112)(H,91,115)(H,92,118)(H,93,117)(H,94,120)(H,95,113)(H,96,119)(H,97,114)(H,98,116)(H,99,121)(H,100,109)(H,101,110)(H,107,108)/t44-,45+,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,67-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQSFIGLQBPRPR-QXJRBMJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CN=CN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)[C@H](CC5=CN=CN5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H117N21O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1725.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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